molecular formula C17H23N3O3 B11099138 Propyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Propyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11099138
M. Wt: 317.4 g/mol
InChI Key: DVNKEEHUUWGAFQ-UHFFFAOYSA-N
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Description

Propyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Registry Number: 352655-40-4) is a complex organic compound with the following molecular formula:

C70H100N4O2P2C_{70}H_{100}N_4O_2P_2C70​H100​N4​O2​P2​

. Its structure includes a pyrimidine ring, a dimethylamino group, and a carboxylate ester.

Preparation Methods

Synthetic Routes: The synthetic routes for this compound are not widely documented, but it can be prepared through multistep organic synthesis. One possible approach involves the condensation of a dimethylamino-substituted pyrimidine intermediate with an appropriate carboxylic acid derivative. Detailed reaction conditions and intermediates would require further research.

Industrial Production: As of now, there is no large-scale industrial production method specifically for this compound

Chemical Reactions Analysis

Reactivity: Propyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can participate in various chemical reactions:

    Substitution Reactions: It may undergo nucleophilic substitution reactions at the carboxylate ester group.

    Oxidation/Reduction: Depending on the functional groups, it could be oxidized or reduced.

    Acid-Base Reactions: The dimethylamino group can act as a base or nucleophile.

Common Reagents:

    Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) for deprotonation.

    Acid: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for protonation.

    Reductants/Oxidants: Sodium borohydride (NaBH4) or hydrogen peroxide (H2O2).

Major Products: The specific products formed during reactions with this compound would depend on the reaction conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: It could serve as a scaffold for drug design due to its unique structure.

    Photophysical Studies: Its optical properties may be of interest for fluorescence studies.

    Biological Research: Investigating its interactions with biological targets.

Mechanism of Action

The exact mechanism of action remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further studies are needed to elucidate this.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar structural features include:

    Pyrimidine Derivatives: Such as 5-fluorouracil and cytosine.

    Amino Acid Esters: Like ethyl esters of amino acids.

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

propyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H23N3O3/c1-5-10-23-16(21)14-11(2)18-17(22)19-15(14)12-6-8-13(9-7-12)20(3)4/h6-9,15H,5,10H2,1-4H3,(H2,18,19,22)

InChI Key

DVNKEEHUUWGAFQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)N(C)C)C

Origin of Product

United States

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